molecular formula C19H19N5O2S B4874543 4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-{5-[(3-METHYLPHENOXY)METHYL]-2-FURYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-{5-[(3-METHYLPHENOXY)METHYL]-2-FURYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Cat. No.: B4874543
M. Wt: 381.5 g/mol
InChI Key: BRXNUNXNFHFREM-UHFFFAOYSA-N
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Description

4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-{5-[(3-METHYLPHENOXY)METHYL]-2-FURYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings

Preparation Methods

The synthesis of 4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-{5-[(3-METHYLPHENOXY)METHYL]-2-FURYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the pyrazole ring, followed by the introduction of the furan and triazole rings. The final step involves the incorporation of the hydrosulfide group.

Chemical Reactions Analysis

Mechanism of Action

Comparison with Similar Compounds

Similar compounds include other heterocyclic molecules such as:

4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-{5-[(3-METHYLPHENOXY)METHYL]-2-FURYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

IUPAC Name

4-(1,3-dimethylpyrazol-4-yl)-3-[5-[(3-methylphenoxy)methyl]furan-2-yl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S/c1-12-5-4-6-14(9-12)25-11-15-7-8-17(26-15)18-20-21-19(27)24(18)16-10-23(3)22-13(16)2/h4-10H,11H2,1-3H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXNUNXNFHFREM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC2=CC=C(O2)C3=NNC(=S)N3C4=CN(N=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-{5-[(3-METHYLPHENOXY)METHYL]-2-FURYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 2
Reactant of Route 2
4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-{5-[(3-METHYLPHENOXY)METHYL]-2-FURYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 3
4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-{5-[(3-METHYLPHENOXY)METHYL]-2-FURYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 4
4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-{5-[(3-METHYLPHENOXY)METHYL]-2-FURYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 5
4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-{5-[(3-METHYLPHENOXY)METHYL]-2-FURYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 6
4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-{5-[(3-METHYLPHENOXY)METHYL]-2-FURYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

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